1-[3-(Hydroxymethyl)phenyl]ethanol

Catalog No.
S3360128
CAS No.
1013027-15-0
M.F
C9H12O2
M. Wt
152.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[3-(Hydroxymethyl)phenyl]ethanol

CAS Number

1013027-15-0

Product Name

1-[3-(Hydroxymethyl)phenyl]ethanol

IUPAC Name

1-[3-(hydroxymethyl)phenyl]ethanol

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C9H12O2/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5,7,10-11H,6H2,1H3

InChI Key

DSSWHCHVXBFCOZ-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC(=C1)CO)O

Canonical SMILES

CC(C1=CC=CC(=C1)CO)O

1-[3-(Hydroxymethyl)phenyl]ethanol is an organic compound characterized by its hydroxymethyl and ethanol functional groups attached to a phenyl ring. Its molecular formula is C9H12O2, and it has a molecular weight of 152.19 g/mol. The compound is a colorless liquid at room temperature and is soluble in organic solvents. It is commonly recognized for its potential applications in pharmaceuticals and as an intermediate in organic synthesis.

Enzyme Inhibition:

A study published in the journal "Bioorganic & Medicinal Chemistry" investigated the inhibitory effects of 1-[3-HMPE] and its derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. AChE and BChE are involved in the breakdown of the neurotransmitter acetylcholine, and their inhibition has been implicated in the treatment of Alzheimer's disease and other neurodegenerative disorders. The study found that 1-[3-HMPE] exhibited moderate inhibitory activity against both enzymes, suggesting it could be a potential lead compound for further development of AChE and BChE inhibitors [].

Antibacterial Activity:

Another study, published in "Letters in Organic Chemistry," evaluated the antibacterial activity of 1-[3-HMPE] against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The study found that 1-[3-HMPE] exhibited moderate antibacterial activity against some of the tested strains, suggesting its potential as a lead compound for developing novel antibacterial agents [].

, including:

  • Oxidation: The hydroxymethyl group can be oxidized to a carbonyl group, forming corresponding aldehydes or ketones.
  • Esterification: The alcohol group can react with carboxylic acids to form esters.
  • Reduction: It can be reduced further to yield alcohol derivatives.
  • Substitution Reactions: The hydrogen atoms on the aromatic ring can be substituted with various functional groups through electrophilic aromatic substitution.

Studies have indicated that compounds similar to 1-[3-(Hydroxymethyl)phenyl]ethanol exhibit various biological activities, including:

  • Antibacterial Properties: Certain derivatives have shown potential as antibacterial agents against various pathogens .
  • Antioxidant Activity: Compounds with similar structures have been reported to possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

1-[3-(Hydroxymethyl)phenyl]ethanol can be synthesized through several methods:

  • Reduction of Isocoumarins: A common method involves the reduction of isocoumarins using sodium borohydride in methanol. This process typically requires refluxing under nitrogen atmosphere .
  • Multienzymatic Preparation: Another approach includes using enzymatic catalysis to synthesize the compound from appropriate precursors, allowing for high specificity and yield .

This compound has several applications across different fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various therapeutic agents, particularly those targeting bacterial infections.
  • Fragrance Industry: Due to its pleasant aroma, it may be used in perfumery and flavoring.
  • Chemical Research: As a building block in organic synthesis, it is valuable for developing new compounds with desired biological activities.

Research into the interactions of 1-[3-(Hydroxymethyl)phenyl]ethanol with biological systems has revealed:

  • Binding Affinity: Studies indicate that it may bind effectively to specific enzymes or receptors, influencing their activity.
  • Synergistic Effects: When combined with other compounds, it may enhance or modulate biological effects, making it a candidate for combination therapies.

Several compounds share structural similarities with 1-[3-(Hydroxymethyl)phenyl]ethanol. Here are some notable examples:

Compound NameMolecular FormulaSimilarity Index
2-(4-(Hydroxymethyl)phenyl)ethanolC9H12O21.00
2-(3-(Hydroxymethyl)phenyl)ethanolC9H12O21.00
1-PhenylethanolC8H10O0.95
2-PhenylethanolC8H10O0.95

Uniqueness

1-[3-(Hydroxymethyl)phenyl]ethanol stands out due to its specific positioning of the hydroxymethyl group on the phenyl ring, which influences its reactivity and biological properties. Unlike its structural analogs, this compound may exhibit distinct pharmacological profiles that warrant further investigation.

XLogP3

0.6

Dates

Modify: 2024-04-14

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